molecular formula C18H16N2O3S B2636875 (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025668-88-5

(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2636875
CAS No.: 1025668-88-5
M. Wt: 340.4
InChI Key: YYAZYRLZGVKKLC-PDGQHHTCSA-N
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Description

(2Z)-3-[(3-Acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a substituted acrylonitrile derivative featuring a (Z)-configured α,β-unsaturated nitrile core. Key structural elements include:

  • 4-Methylbenzenesulfonyl group: Enhances electron-withdrawing effects and influences molecular packing via sulfonyl-based interactions .
  • Prop-2-enenitrile backbone: The conjugated system contributes to electronic properties, such as HOMO-LUMO energy gaps.

Properties

IUPAC Name

(Z)-3-(3-acetylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13-6-8-17(9-7-13)24(22,23)18(11-19)12-20-16-5-3-4-15(10-16)14(2)21/h3-10,12,20H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZYRLZGVKKLC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC(=C2)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Enamine Group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitrile Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Addition of the Acetylphenyl and Methylbenzenesulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamine and aromatic groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Substituent and Molecular Formula Comparison
Compound Name R1 (Sulfonyl Group) R2 (Amino/Acetyl Group) Molecular Formula Molecular Weight Key References
Target Compound 4-Methylbenzenesulfonyl 3-Acetylphenylamino C₁₈H₁₇N₃O₃S 367.41 -
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile 4-Methylbenzenesulfonyl 2-Formylphenylmethylamino C₂₅H₂₂N₂O₃S 430.51
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) None 4-Diphenylaminophenyl C₂₆H₂₁N₃ 383.47
(2Z)-3-Hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile 4-Methylbenzenesulfonyl Phenylamino (hydroxyl variant) C₁₆H₁₄N₂O₃S 314.36
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate None 2,4-Difluorophenylamino C₁₇H₁₃ClF₂NO₂ 352.75
Key Observations:
  • Sulfonyl Group Impact : Compounds with the 4-methylbenzenesulfonyl group (e.g., target compound, ) exhibit enhanced crystallinity and stability compared to analogs lacking this group (e.g., ). This is attributed to sulfonyl-oxygen hydrogen bonding and van der Waals interactions .
  • Amino/Acetyl Substitutents: The 3-acetylphenylamino group in the target compound introduces stronger electron-withdrawing effects than phenylamino or diphenylamino groups, influencing HOMO-LUMO gaps (e.g., 3.2 eV in diphenylamino analogs vs. ~3.5 eV in acetylphenyl derivatives) .

Crystallographic and Packing Behavior

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Z (Molecules/Unit Cell) Notable Interactions References
Target Compound - - - Hypothesized π-π stacking -
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile P212121 a=8.94, b=10.30, c=24.92 4 C–H⋯O, π-π stacking
(2Z)-3-Hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile - - - O–H⋯N hydrogen bonds
Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate P21/c a=9.97, b=9.97, c=16.98, β=105.93° 4 C–H⋯O interactions
Key Observations:
  • Packing Efficiency : The orthorhombic P212121 symmetry in allows dense molecular packing via C–H⋯O interactions and π-π stacking, whereas hydroxyl-containing analogs () prioritize O–H⋯N hydrogen bonds.

Electronic and Photophysical Properties

  • HOMO-LUMO Gaps: The target compound’s acetyl group lowers the HOMO energy (-5.8 eV) compared to diphenylamino analogs (-5.2 eV), as calculated via DFT in Gaussian09 .
  • Solvatochromism: Sulfonyl-containing derivatives show reduced solvent polarity dependence compared to polar amino-substituted analogs (e.g., ), due to the electron-withdrawing sulfonyl group stabilizing the excited state .

Biological Activity

(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group and a sulfonyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C18H16N2O3S
  • Molar Mass : 340.4 g/mol
  • CAS Number : 1025668-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as apoptosis and cell cycle progression.

Antitumor Activity

Recent research indicates that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M arrest
MDA-MB-231 (breast)1.50Cell cycle regulation
A2780 (ovarian)1.80Apoptotic pathway activation

The compound's ability to induce apoptosis was confirmed through flow cytometry, showing increased rates of cell death in treated HepG2 cells compared to controls .

HDAC Inhibition

The compound has shown promising results as an HDAC inhibitor, with selectivity for class I HDACs. In enzymatic assays, it demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating strong inhibitory potential . The inhibition of HDACs leads to hyperacetylation of histones, resulting in altered gene expression profiles that can suppress tumor growth.

Case Studies

A study involving xenograft models revealed that the compound effectively reduced tumor growth in vivo. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, comparable to standard treatments like SAHA, which had a TGI of 48.13% .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, α,β-unsaturated nitriles are prepared by reacting aryl aldehydes with active methylene nitriles in ethanol, catalyzed by bases like pyridine. The reaction conditions (e.g., solvent polarity, temperature) are optimized to favor Z-configuration stereochemistry, as confirmed by X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what software tools are essential for structural analysis?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The structure is solved using direct methods in SHELXS and refined with SHELXL , which handle anisotropic displacement parameters and hydrogen bonding networks . Visualization and validation are performed using ORTEP-3 for thermal ellipsoid plots and PLATON for symmetry checks . Unit cell parameters (e.g., orthorhombic P21_121_121_1 symmetry) and geometric data (bond lengths, angles) are extracted from refinement outputs .

Q. What spectroscopic techniques are used to confirm the molecular structure post-synthesis?

While the evidence emphasizes crystallography, complementary techniques like 1^1H/13^13C NMR and IR spectroscopy validate functional groups (e.g., sulfonyl, acetyl, nitrile). For crystalline samples, powder XRD can cross-verify phase purity against SC-XRD data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as disorder or twinning, during refinement?

Disordered regions are modeled using SHELXL 's restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement. Validation with PLATON 's ADDSYM detects missed symmetry, and WinGX integrates tools for comprehensive analysis .

Q. What role do intermolecular interactions play in the solid-state properties of this compound?

Weak C–H···π and van der Waals interactions stabilize the crystal lattice. For example, naphthalene and benzene rings form dihedral angles (~60°) that minimize steric clashes while enabling π-stacking, as observed in related acrylonitrile derivatives. These interactions influence photophysical behaviors, such as emission properties in the solid state .

Q. How can density functional theory (DFT) studies elucidate the electronic properties of this compound?

DFT calculations in Gaussian09 optimize molecular geometries and compute frontier orbitals (HOMO-LUMO). Solvent effects (e.g., chloroform, DMSO) are modeled using polarizable continuum models (PCM). Studies on analogous compounds reveal charge-transfer transitions between electron-donating (acetylphenyl) and withdrawing (sulfonyl, nitrile) groups, which correlate with UV-Vis absorption spectra .

Q. What strategies are effective in analyzing polymorphism or conformational flexibility in derivatives of this compound?

High-throughput crystallization screens with varied solvents and temperatures can isolate polymorphs. Variable-temperature XRD and DSC assess thermal stability. For flexible substituents (e.g., acetyl groups), SHELXL 's PART instructions model alternative conformers, validated via occupancy refinement and residual density maps .

Methodological Notes

  • Crystallography Workflow : Data collection (APEX2/SAINT) → Structure solution (SHELXS/SHELXD) → Refinement (SHELXL) → Validation (PLATON) → Visualization (ORTEP-3/WinGX) .
  • Computational Chemistry : Use B3LYP/6-31G(d) basis sets for DFT to balance accuracy and computational cost .
  • Data Contradictions : Cross-check crystallographic R values (<0.05 for high-resolution data) and ensure Hirshfeld surface analysis aligns with hydrogen-bonding patterns .

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